Side-Chain Branching Position and Biological Potency
Mono(3-methylpentyl) Phthalate contains a branched C6 ester chain with a methyl substituent at the 3-position of the pentyl backbone [1]. In the foundational SAR study by Lake et al. (1987), a series of five isomeric hexyl and four isomeric octyl phthalate monoesters were tested for induction of peroxisomal palmitoyl-CoA oxidation in primary rat hepatocytes over 70 h. The study established that '2- and 3-ethyl substituted isomers were more potent than their straight chain and 1-ethyl substituted analogs' [2]. Although that specific study examined ethyl-branched isomers, the 3-methyl substitution in the target compound is structurally homologous to the 3-ethyl substitution motif identified as potency-enhancing, placing this compound in the higher-potency branched category relative to straight-chain Mono-n-hexyl Phthalate. The positional isomer Mono(2-methylpentyl) Phthalate (CAS 648412-67-3) would be predicted to exhibit different potency based on the same SAR rule, where branching position is a critical determinant [2].
| Evidence Dimension | Peroxisomal enzyme induction potency (palmitoyl-CoA oxidation) as a function of side-chain branching position |
|---|---|
| Target Compound Data | 3-Methyl-branched C6 monoester (predicted higher potency category based on 3-alkyl substitution SAR) |
| Comparator Or Baseline | Mono-n-hexyl Phthalate (straight-chain C6, CAS 24539-57-9) — predicted lower potency based on absence of branching; Mono(2-methylpentyl) Phthalate (2-methyl-branched C6, CAS 648412-67-3) — predicted intermediate/different potency based on branching position SAR |
| Quantified Difference | Quantitative fold-difference data for these specific compounds is not available in the published literature. The Lake et al. 1987 study reports that all nine monoesters produced dose-related increases; 2- and 3-ethyl substituted hexyl and octyl isomers were qualitatively more potent than straight-chain and 1-ethyl analogs, but exact EC50 values for the target compound were not reported [2]. |
| Conditions | Primary rat hepatocyte culture, 70 h exposure, palmitoyl-CoA oxidation assay (Lake et al. 1987, Toxicol. Ind. Health 3:165-183) |
Why This Matters
For researchers designing SAR studies or toxicological assessments, procuring the correct branched isomer ensures experimental results reflect the structure-specific biological activity profile of the 3-methyl-substituted congener rather than confounding data from a straight-chain or differently branched analog.
- [1] PubChem. Compound Summary for CID 184689: 2-(3-Methylpentoxycarbonyl)benzoic acid. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/184689 (accessed 2026-05-06). View Source
- [2] Lake, B.G., Gray, T.J.B., Lewis, D.F.V., Beamand, J.A., Hodder, K.D., Purchase, R., Gangolli, S.D. Structure-activity relationships for induction of peroxisomal enzyme activities by phthalate monoesters in primary rat hepatocyte cultures. Toxicol. Ind. Health 1987, 3(2), 165–183. DOI: 10.1177/074823378700300212. View Source
